2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

Übersicht

Beschreibung

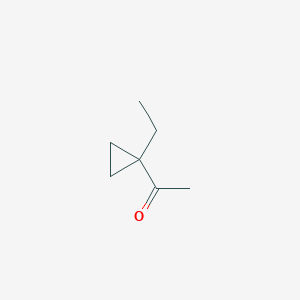

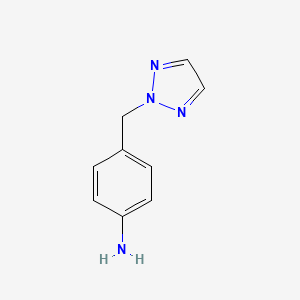

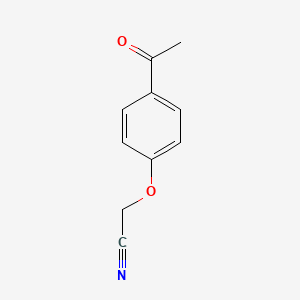

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is a chemical compound with the CAS Number: 17756-81-9 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 2-chloro-N-(2-cyanoethyl)acetamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) . The Canonical SMILES for this compound is C(CNC(=O)CCl)C#N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 146.57 g/mol . The compound has a melting point of 96-97 degrees Celsius . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction Studies : Research by Pasciak et al. (2014) delved into the electrochemical reduction of 2-chloro-N-phenylacetamides at carbon and silver cathodes. The study utilized cyclic voltammetry and controlled-potential electrolysis to investigate this process, highlighting its potential in electrochemical applications (Pasciak et al., 2014).

Synthesis of Thiazolo[3,2-a]pyrimidinones : Janardhan et al. (2014) explored the synthesis of thiazolo[3,2-a]pyrimidinones using 2-chloro-N-phenylacetamide. This process involves ring annulation, a key step in the synthesis of complex organic compounds (Janardhan et al., 2014).

Antimicrobial Activity : A study by Jayadevappa et al. (2012) synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides and evaluated their antimicrobial activity. This research is significant for the development of new antimicrobial agents (Jayadevappa et al., 2012).

Radiosynthesis in Herbicides : Latli and Casida (1995) discussed the radiosynthesis of chloroacetanilide herbicides, including compounds similar to 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide. Such studies are crucial for understanding the metabolism and action mode of herbicides (Latli & Casida, 1995).

Vibrational Spectroscopic Studies : Choudhary et al. (2013) conducted comparative vibrational spectroscopic studies on N-(phenyl)-2,2-dichloroacetamide, closely related to this compound. This research provides insights into the molecular structure and behavior of such compounds (Choudhary et al., 2013).

Antifungal Activity and Toxicity : A recent study by Ferreira et al. (2023) investigated the antifungal activity and toxicity profile of 2-chloro-N-phenylacetamide. This research is pivotal in developing new antifungal therapies and understanding the compound's safety profile (Ferreira et al., 2023).

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular functions such as cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor . This interaction disrupts the normal functioning of PKC, leading to changes in the cell’s response to stimuli .

Biochemical Pathways

By inhibiting PKC, this compound affects various biochemical pathways that are regulated by this enzyme . These include pathways involved in cell growth, differentiation, and apoptosis . The downstream effects of these disruptions can vary, but they often involve changes in cell behavior and function .

Result of Action

This compound has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-9-11(15)14(8-4-7-13)10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHYCJDQTUYWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC#N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)

![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)

![[3-(Azidomethyl)oxetan-3-yl]methanol](/img/structure/B3379484.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride](/img/structure/B3379488.png)

![[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3379513.png)